1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine
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Overview
Description
1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound features two benzyl groups attached to a piperazine ring, with one benzyl group substituted with a methoxy group and the other with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-methoxybenzyl chloride and 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde, 4-methylbenzaldehyde, 4-methoxybenzoic acid, and 4-methylbenzoic acid.
Reduction: 4-Methoxytoluene and 4-methyltoluene.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The piperazine ring can also play a role in enhancing the compound’s solubility and stability.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Lacks the methoxy and methyl substitutions, making it less selective in its biological activity.
1-(4-Methoxybenzyl)piperazine: Contains only the methoxybenzyl group, which may result in different pharmacological properties.
1-(4-Methylbenzyl)piperazine: Contains only the methylbenzyl group, which may affect its binding affinity and selectivity.
The unique combination of methoxy and methyl substitutions in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-17-3-5-18(6-4-17)15-21-11-13-22(14-12-21)16-19-7-9-20(23-2)10-8-19/h3-10H,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOBCGITHQFSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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